CBP/p300-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBP/p300-IN-15 is a potent inhibitor of the CREB-binding protein (CBP) and E1A-binding protein p300 (p300), which are transcriptional coactivators with intrinsic acetyltransferase activity. These proteins play critical roles in gene expression regulation, development, and diseases, particularly in cancer. This compound has shown significant potential in cancer research, particularly in targeting ovarian cancer cells .
Preparation Methods
The synthesis of CBP/p300-IN-15 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product.
Chemical Reactions Analysis
CBP/p300-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Scientific Research Applications
CBP/p300-IN-15 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of CBP and p300 in gene regulation. In biology, it helps elucidate the mechanisms of transcriptional regulation and chromatin remodeling. In medicine, this compound is being investigated for its potential as a therapeutic agent in cancer treatment, particularly in ovarian cancer. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis .
Mechanism of Action
CBP/p300-IN-15 exerts its effects by binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the bromodomains of CBP and p300, and the pathways involved are related to transcriptional regulation and chromatin remodeling .
Comparison with Similar Compounds
CBP/p300-IN-15 is unique in its high potency and selectivity for CBP and p300. Similar compounds include I-CBP112, which also targets the bromodomains of CBP and p300, and other inhibitors that target the acetyltransferase activity of these proteins. This compound stands out due to its strong inhibitory effects and potential therapeutic applications in cancer treatment .
Properties
Molecular Formula |
C26H28N4O5 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-methyl-3-[(5R)-3-[2-[(3R)-3-methyl-1,3,4,5-tetrahydro-2-benzazepin-2-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea |
InChI |
InChI=1S/C26H28N4O5/c1-16-7-8-17-5-3-4-6-19(17)14-29(16)22(31)15-30-23(32)26(35-25(30)34)12-11-18-13-20(9-10-21(18)26)28-24(33)27-2/h3-6,9-10,13,16H,7-8,11-12,14-15H2,1-2H3,(H2,27,28,33)/t16-,26-/m1/s1 |
InChI Key |
VDINOEOOUILKFN-AKJBCIBTSA-N |
Isomeric SMILES |
C[C@@H]1CCC2=CC=CC=C2CN1C(=O)CN3C(=O)[C@]4(CCC5=C4C=CC(=C5)NC(=O)NC)OC3=O |
Canonical SMILES |
CC1CCC2=CC=CC=C2CN1C(=O)CN3C(=O)C4(CCC5=C4C=CC(=C5)NC(=O)NC)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.